Tetralead tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

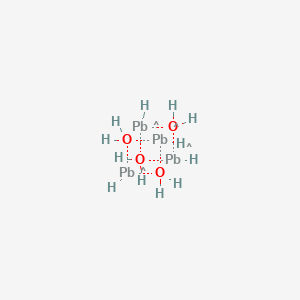

Tetralead tetraoxide, also known as lead tetroxide, is an inorganic compound with the formula ( \text{Pb}_4\text{O}_4 ). It is a bright red or orange solid that is used primarily as a pigment and in the manufacture of batteries. This compound is an example of a mixed valence compound, containing both lead(II) and lead(IV) in a 2:1 ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetralead tetraoxide can be synthesized by the calcination of lead(II) oxide (PbO) in air at temperatures around 450–480°C: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of PbO, which can be removed by treatment with potassium hydroxide solution .

Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]

Industrial Production Methods

In industrial settings, this compound is produced through similar calcination processes, often starting with lead(II) oxide or lead(II) carbonate. The process is carefully controlled to ensure the correct temperature and oxygen levels to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tetralead tetraoxide undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to lead dioxide (PbO2).

Reduction: It can be reduced to lead(II) oxide (PbO) or metallic lead.

Acid-Base Reactions: It reacts with acids to form lead salts and water.

Common Reagents and Conditions

Hydrochloric Acid: Dissolves this compound to form lead chloride and water.

Acetic Acid: Reacts to form lead acetate.

Nitric Acid and Hydrogen Peroxide: Used to dissolve this compound in a mixture.

Major Products Formed

Lead(II) Oxide (PbO): Formed by the reduction of this compound.

Lead Dioxide (PbO2): Formed by the oxidation of this compound.

Lead Salts: Formed by reactions with various acids.

Scientific Research Applications

Tetralead tetraoxide has several applications in scientific research and industry:

Battery Manufacturing: It is essential in the production of lead-acid batteries, where it is used in the positive plates.

Pigments: Used as a pigment in paints and coatings due to its bright red or orange color.

Rustproof Primers: Applied as a rustproof primer for iron and steel.

Glass and Ceramics: Used in the production of certain types of glass and ceramics.

Mechanism of Action

The mechanism by which tetralead tetraoxide exerts its effects is primarily through its redox properties. In lead-acid batteries, it participates in the electrochemical reactions that generate electrical energy.

Comparison with Similar Compounds

Similar Compounds

Lead Monoxide (PbO): Used in battery manufacturing and glass production.

Lead Dioxide (PbO2): Used in lead-acid batteries and as an oxidizing agent.

Pentalead Tetraoxide Sulphate: Used in battery manufacturing and as a stabilizer in PVC.

Uniqueness

Tetralead tetraoxide is unique due to its mixed valence state, which allows it to participate in both oxidation and reduction reactions. This property makes it particularly valuable in applications such as battery manufacturing, where both types of reactions are essential .

Biological Activity

Tetralead tetraoxide (TLO), a compound composed of lead and oxygen, has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of TLO, including its mechanisms of action, cytotoxicity, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its formula Pb4O4. It is an inorganic compound that exhibits a tetragonal crystal structure. The presence of lead in its composition raises concerns regarding toxicity, which necessitates a thorough investigation into its biological effects.

Mechanisms of Biological Activity

The biological activity of TLO can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TLO has been shown to induce oxidative stress in cells by generating reactive oxygen species. This mechanism is crucial in mediating cytotoxic effects against various cell lines, including cancer cells.

- Cell Cycle Arrest : Studies indicate that TLO can interfere with the cell cycle, leading to arrest in specific phases. This effect is particularly relevant in cancer therapy, where halting the proliferation of malignant cells is desired.

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, promoting programmed cell death in affected cells. This property is essential for its potential use in cancer treatment.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TLO on different cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | ROS generation and apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Induction of oxidative stress |

These results indicate that TLO exhibits significant cytotoxic effects across multiple cancer cell lines, with varying sensitivity levels.

Case Studies

-

Case Study 1: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with TLO at varying concentrations. The study found that treatment led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 levels, indicating effective induction of programmed cell death. -

Case Study 2: A549 Cell Line

A549 cells exposed to TLO showed notable cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed an accumulation of cells in this phase after 24 hours of treatment, suggesting that TLO may disrupt normal cell cycle progression.

Implications for Therapeutic Applications

The biological activities exhibited by TLO suggest potential applications in oncology as an anticancer agent. However, the toxicity associated with lead compounds necessitates careful consideration and further research to evaluate safety profiles and therapeutic windows.

Q & A

Basic Research Questions

Q. What established synthesis methods are available for Tetralead tetraoxide, and how can reproducibility be ensured?

this compound is typically synthesized via precipitation or calcination methods. For example, analogous protocols for metal oxides (e.g., trimanganese tetraoxide via precipitation-roasting ) can be adapted by using lead precursors like lead nitrate or acetate. Key parameters include pH control during precipitation, calcination temperature (e.g., 400–600°C), and dwell time. Reproducibility requires strict documentation of precursor purity, reaction stoichiometry, and thermal profiles. Characterization via XRD and SEM-EDS is critical to confirm phase purity and morphology .

Q. What analytical techniques are recommended for structural and compositional characterization?

- XRD : To verify crystallographic structure and phase purity.

- XPS/EDS : For elemental composition and oxidation state analysis.

- FTIR : To identify functional groups or adsorbed species.

- TGA-DSC : To assess thermal stability and decomposition pathways. Cross-validation with certified reference materials (e.g., NIST standards ) ensures accuracy. Detailed protocols are outlined in analytical chemistry guidelines .

Q. What safety protocols are essential for handling this compound in laboratories?

Due to its classification as a reproductive toxin (REACH Annex XIV ), researchers must:

- Use fume hoods and PPE (gloves, lab coats, respirators).

- Implement strict waste segregation (lead-specific disposal protocols).

- Monitor airborne lead levels regularly (OSHA/NIOSH standards).

- Train personnel on emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be resolved?

Discrepancies often arise from variations in exposure routes (inhalation vs. dermal), particle size, or impurity profiles. Researchers should:

- Conduct comparative studies using standardized OECD/ISO protocols.

- Characterize samples for trace contaminants (e.g., PbO impurities via XRD ).

- Account for bioaccessibility differences in in vitro vs. in vivo models. Regulatory data (ECHA dossiers ) provide baseline toxicity thresholds but require validation under controlled experimental conditions.

Q. What strategies optimize this compound’s thermal stability for battery applications?

- Doping : Incorporating trace elements (e.g., Sb, Ti) to stabilize the crystal lattice.

- Composite synthesis : Embedding in carbon matrices to reduce oxidative degradation.

- Post-treatment : Annealing in inert atmospheres to enhance electronic conductivity. Electrochemical performance should be evaluated via cyclic voltammetry and impedance spectroscopy, referencing protocols for analogous lead oxides .

Q. How do synthesis parameters influence electronic properties in semiconductor research?

- Precursor ratio : Excess lead precursors may create interstitial defects, altering bandgap energies.

- Calcination atmosphere : Oxygen-rich environments favor Pb³⁺/Pb⁴⁺ redox couples, critical for charge transport.

- Particle size control : Smaller particles (via ball milling) enhance surface reactivity but may increase recombination losses. UV-Vis spectroscopy and Hall effect measurements are recommended for optoelectronic characterization .

Q. Methodological Notes

- Data Validation : Cross-reference findings with EUROPARL and ECHA regulatory assessments to align with hazard classifications .

- Contradictory Evidence : Resolve discrepancies by isolating variables (e.g., synthetic routes) and using high-purity reagents .

- Ethical Compliance : Adhere to REACH restrictions (Annex XIV) and prioritize alternatives under Directive 2011/65/EU (RoHS) .

Properties

CAS No. |

36502-09-7 |

|---|---|

Molecular Formula |

H12O4Pb4 |

Molecular Weight |

9.0e+02 g/mol |

InChI |

InChI=1S/4H2O.4Pb.4H/h4*1H2;;;;;;;; |

InChI Key |

VVXAQZLCCMRFHC-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[PbH].[PbH].[PbH].[PbH] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.